1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
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Overview
Description
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Preparation Methods
The synthesis of 1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves several steps. One common method includes the reaction of piperidine with acetic acid to form piperidineacetic acid. This intermediate is then reacted with (2-oxo-3-indolinylidene)hydrazide under specific conditions to yield the desired compound. Industrial production methods often involve solvent-free reactions or the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Condensation: It can participate in condensation reactions to form larger heterocyclic structures.
Scientific Research Applications
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Piperidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- can be compared with other piperidine derivatives, such as:
Piperidine: A simpler compound with a similar core structure but lacking the additional functional groups.
Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)-: A closely related compound with similar chemical properties but different biological activities.
Piperidinones: Compounds with a similar piperidine ring but different substituents, leading to varied chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
CAS No. |
86873-14-5 |
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Molecular Formula |
C15H19ClN4O2 |
Molecular Weight |
322.79 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H18N4O2.ClH/c20-13(10-19-8-4-1-5-9-19)17-18-14-11-6-2-3-7-12(11)16-15(14)21;/h2-3,6-7,16,21H,1,4-5,8-10H2;1H |
InChI Key |
BGGARMQLTPPRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
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